

# Prerubialatin: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: Prerubialatin

Cat. No.: B593562

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## Abstract

**Prerubialatin**, a naturally occurring naphthohydroquinone dimer isolated from *Rubia cordifolia*, serves as a key biosynthetic precursor to rubialatins A and B. This document provides a detailed technical overview of the chemical structure and stereochemistry of **Prerubialatin**. It includes a thorough presentation of its spectroscopic data, a detailed description of its chemical synthesis, and a visualization of the synthetic pathway. This guide is intended to be a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

## Chemical Structure and Stereochemistry

**Prerubialatin** possesses a complex polycyclic structure featuring a naphthohydroquinone core linked to a second aromatic moiety. The definitive structure and relative stereochemistry have been elucidated through chemical synthesis and spectroscopic analysis.

Molecular Formula:  $C_{27}H_{20}O_7$

Molecular Weight: 456.45 g/mol

The core structure consists of a dihydronaphtho[1,2-b]furan-4,5-dione system. The stereochemistry of the chiral centers is crucial for its biological activity and its role as a

precursor to other natural products.

## Quantitative Spectroscopic Data

The structural elucidation of **Prerubialatin** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key quantitative data are summarized below.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum provides detailed information about the proton environment within the molecule. The following table summarizes the chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) for the protons of **Prerubialatin**.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.31	d	7.5
H-3	3.65	m	
H-3'	2.95	dd	17.0, 4.5
H-3'	2.85	dd	17.0, 8.5
H-6	7.68	d	8.0
H-7	7.55	t	7.5
H-8	7.23	d	8.5
H-9	7.62	d	7.5
H-1''	7.34	d	8.5
H-2''	6.88	t	8.0
H-3''	7.15	t	8.0
H-4''	6.83	d	7.5
OMe	3.89	s	
OH	12.15	s	
OH	9.85	s	

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	188.4
C-2	82.1
C-3	45.2
C-3'	35.8
C-4	182.7
C-4a	114.8
C-5	162.1
C-5a	118.2
C-6	136.5
C-7	124.8
C-8	119.5
C-9	133.7
C-9a	131.2
C-10	108.3
C-10a	160.3
C-1'	130.5
C-1"	115.2
C-2"	158.9
C-3"	115.7
C-4"	158.1
C-5"	110.1
C-6"	121.3
OMe	55.4

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

## Infrared (IR) Spectroscopic Data

The IR spectrum indicates the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group
3448	O-H (hydroxyl)
1670	C=O (quinone)
1635	C=O (quinone)
1593	C=C (aromatic)

## Experimental Protocols

The following sections detail the synthetic and analytical procedures used for **Prerubialatin**.

### Biomimetic Synthesis of Prerubialatin

The total synthesis of **Prerubialatin** was achieved through a biomimetic approach involving a tandem ring contraction/Michael addition/aldol reaction followed by oxidation.

Materials:

- 2-Hydroxy-1,4-naphthoquinone
- 3-(2-Hydroxyphenyl)propanal
- (Diacetoxyiodo)benzene (DIB)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Methanol (MeOH)

Procedure:

- A solution of 2-hydroxy-1,4-naphthoquinone (1.0 equiv) and 3-(2-hydroxyphenyl)propanal (1.2 equiv) in a 1:1 mixture of CH<sub>2</sub>Cl<sub>2</sub> and MeOH was prepared.
- To this solution, K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) was added, and the mixture was stirred at room temperature for 30 minutes.
- (Diacetoxyiodo)benzene (DIB) (1.5 equiv) was then added, and the reaction mixture was stirred for an additional 2 hours.
- Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.
- The residue was purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford **Prerubialatin** as a yellow solid.

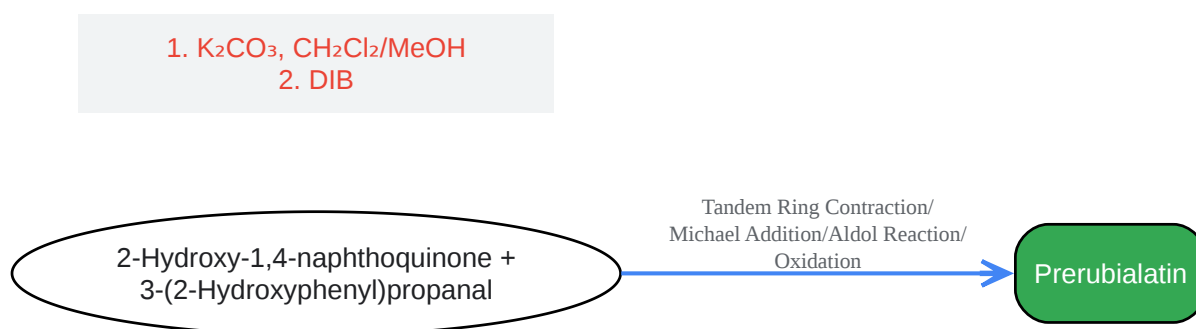
## Spectroscopic Analysis

NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets.

## Visualization of Synthetic Pathway

The following diagram illustrates the key synthetic transformation leading to **Prerubialatin**.



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Caption: Biomimetic synthesis of **Prerubialatin**.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. The experimental protocols are summarized from published literature and should be performed by qualified personnel in a properly equipped laboratory.

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